molecular formula C18H17F3N2O2 B215445 4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide

4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No. B215445
M. Wt: 350.3 g/mol
InChI Key: LVOYHRRFGCJCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide, also known as LMK-235, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has gained significant attention due to its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide exerts its effects by inhibiting the activity of the enzyme N-myristoyltransferase (NMT). NMT is involved in the process of myristoylation, which is essential for the proper functioning of various proteins. By inhibiting NMT, 4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide disrupts the myristoylation process, leading to the inhibition of various signaling pathways involved in cancer and inflammation.
Biochemical and Physiological Effects
4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential processes for the spread of cancer. 4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments is its specificity towards NMT, which reduces the risk of off-target effects. However, the use of 4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments can be limited by its solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the use of 4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide in scientific research. One potential area of research is the development of 4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide as a therapeutic agent for the treatment of cancer and inflammation. Another potential area of research is the investigation of the effects of 4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide on other diseases, such as autoimmune disorders. Additionally, there is a need for further studies to optimize the synthesis and formulation of 4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide for improved solubility and stability.
In conclusion, 4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide is a small molecule inhibitor that has shown promising results in various scientific research studies. Its specificity towards NMT and its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of therapeutic agents for the treatment of cancer and inflammation. Further research is needed to optimize the synthesis and formulation of 4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide and to investigate its potential use in other diseases.

Synthesis Methods

The synthesis of 4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-aminobenzamide with isobutyryl chloride in the presence of a base, followed by the reaction with 2-(trifluoromethyl)benzoyl chloride. The final product is obtained through the purification process, which includes recrystallization and chromatography.

Scientific Research Applications

4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential use in treating various diseases. It has been shown to exhibit anti-inflammatory and anti-tumor properties in preclinical studies. 4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has also been found to inhibit the growth of cancer cells, including breast, lung, and pancreatic cancer cells.

properties

Product Name

4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C18H17F3N2O2

Molecular Weight

350.3 g/mol

IUPAC Name

4-(2-methylpropanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C18H17F3N2O2/c1-11(2)16(24)22-13-9-7-12(8-10-13)17(25)23-15-6-4-3-5-14(15)18(19,20)21/h3-11H,1-2H3,(H,22,24)(H,23,25)

InChI Key

LVOYHRRFGCJCRU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.